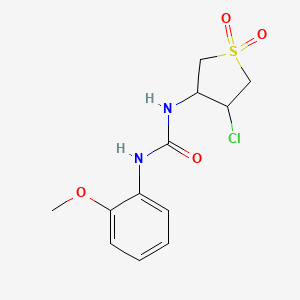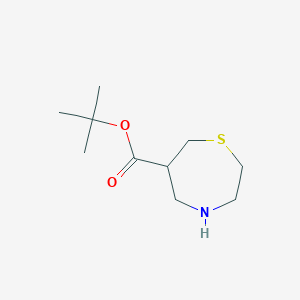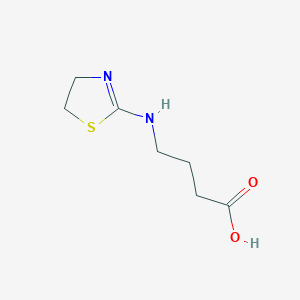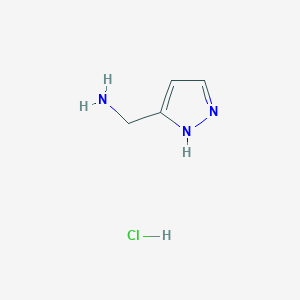
2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide, also known as FPTA, is a chemical compound that has gained significant attention in the field of scientific research. FPTA is a potent inhibitor of the enzyme, fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. FPTA has been shown to have a wide range of potential applications in the field of pharmacology, particularly in the treatment of pain, anxiety, and inflammation.
作用機序
2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide works by inhibiting the enzyme FAAH, which is responsible for the degradation of endocannabinoids. Endocannabinoids are naturally occurring compounds in the body that play a role in regulating a wide range of physiological processes, including pain, inflammation, and anxiety. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can have a wide range of effects on the body's physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on the body. As a FAAH inhibitor, this compound increases the levels of endocannabinoids in the body, which can have a wide range of effects on the body's physiological processes. This compound has been shown to have potential therapeutic applications in the treatment of pain, anxiety, and inflammation.
実験室実験の利点と制限
One of the main advantages of 2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide is its potent inhibitory effect on FAAH, which makes it a valuable tool for studying the role of endocannabinoids in the body's physiological processes. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research on 2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide. One area of interest is the potential therapeutic applications of this compound in the treatment of pain, anxiety, and inflammation. Another area of interest is the development of new and more effective FAAH inhibitors, which could have a wide range of potential applications in the field of pharmacology. Overall, this compound is a promising compound that has the potential to contribute to our understanding of the body's physiological processes and to the development of new therapeutic treatments.
合成法
The synthesis of 2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide involves a multi-step process that begins with the reaction of 4-fluorothiophenol with ethyl chloroacetate to form 2-(4-fluorophenylthio)ethyl acetate. This intermediate is then reacted with N-boc-3-pyrrolidinone to form 2-(4-fluorophenylthio)-N-boc-3-pyrrolidinone. Finally, the Boc protecting group is removed to yield this compound.
科学的研究の応用
2-((4-fluorophenyl)thio)-N-(5-oxopyrrolidin-3-yl)acetamide has been extensively studied for its potential applications in the field of pharmacology. As a FAAH inhibitor, this compound has been shown to increase the levels of endocannabinoids in the body, which can have a wide range of effects on the body's physiological processes. This compound has been shown to have potential therapeutic applications in the treatment of pain, anxiety, and inflammation.
特性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(5-oxopyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2S/c13-8-1-3-10(4-2-8)18-7-12(17)15-9-5-11(16)14-6-9/h1-4,9H,5-7H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHALDMQLLAEFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)CSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2852620.png)

![7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)











